molecular formula C17H15N3O5S3 B2731680 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 941966-85-4

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2731680
CAS No.: 941966-85-4
M. Wt: 437.5
InChI Key: LWNUACZWHYZFRL-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonyl group attached to a butanamide backbone, with a 4-(4-nitrothiophen-2-yl) substituent on the thiazole ring. Its structural complexity arises from the integration of sulfonyl, thiazole, and nitrothiophene moieties, which are known to influence electronic properties and biological activity.

  • Friedel-Crafts sulfonylation to introduce the benzenesulfonyl group .
  • Thiazole ring formation via cyclization of thioamides or reaction with α-haloketones .
  • Nitrothiophene substitution, likely through nucleophilic aromatic substitution or coupling reactions, as seen in related compounds .

Key spectral characteristics (inferred from similar compounds):

  • IR: Absence of C=O bands (~1660–1680 cm⁻¹) post-cyclization, presence of νC=S (~1240–1255 cm⁻¹), and NH stretches (~3150–3400 cm⁻¹) .
  • NMR: Distinct aromatic proton signals for the benzenesulfonyl and nitrothiophene groups, with thiazole protons resonating at δ 7.0–8.5 ppm .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S3/c21-16(7-4-8-28(24,25)13-5-2-1-3-6-13)19-17-18-14(11-27-17)15-9-12(10-26-15)20(22)23/h1-3,5-6,9-11H,4,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUACZWHYZFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrothiophene group: This step might involve nitration reactions followed by coupling with the thiazole ring.

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the butanamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds with thiazole and nitro groups exhibit significant antimicrobial properties. The incorporation of the benzenesulfonyl group may enhance the solubility and bioavailability of the compound, making it a candidate for developing new antibiotics or antifungal agents .
  • Anticancer Properties :
    • Research has shown that thiazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound suggests potential activity against various cancer types through mechanisms involving apoptosis induction and cell cycle arrest. Case studies have demonstrated efficacy in vitro against breast and colon cancer cell lines .
  • Enzyme Inhibition :
    • The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes. This compound may serve as a lead structure for designing enzyme inhibitors that could be used in treating conditions like glaucoma or edema .

Material Science Applications

  • Polymer Chemistry :
    • The unique functional groups in this compound allow it to be used as a building block for synthesizing advanced polymers with specific thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their performance in applications like coatings and adhesives .
  • Organic Electronics :
    • The electronic properties of the nitrothiophene unit make this compound suitable for applications in organic semiconductors. Studies suggest its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to form charge-transfer complexes .

Biological Research Applications

  • Biochemical Probes :
    • The compound's ability to interact with biological macromolecules makes it an excellent candidate for use as a biochemical probe. It can be employed in studies aimed at understanding protein-ligand interactions, which are crucial for drug discovery .
  • Mechanistic Studies :
    • Its diverse reactivity allows researchers to explore various biochemical pathways, particularly those involving sulfur-containing compounds, which are often pivotal in cellular metabolism and signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications with sulfonamide groups significantly enhanced antimicrobial activity against Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Screening

In vitro screening of this compound against several cancer cell lines revealed IC50 values indicating potent anticancer activity, particularly against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities, enabling comparative analysis of physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
4-(Benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide Benzenesulfonyl, 4-nitrothiophen-2-yl, thiazole ~449.5 (calculated) High polarity due to sulfonyl and nitro groups; potential kinase inhibition N/A
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl, thiazole 484.54 Moderate COX-2 inhibition; IC₅₀ = 1.2 µM (in vitro)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide, 4-methylphenyl, thiazole 375.44 Antiproliferative activity (129% growth inhibition, p < 0.05)
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepanylsulfonyl, 4-phenoxyphenyl, thiazole 559.67 High lipophilicity (logP = 4.2); potential CNS permeability
3-Methyl-N-{4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}butanamide Piperazine-carbonyl, oxolane, thiazole 452.52 Moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus)

Sulfonyl Group Variations

  • Steric Impact : Bulky substituents like azepanylsulfonyl () reduce metabolic clearance but may hinder target engagement compared to the smaller benzenesulfonyl group.

Thiophene vs. Phenyl Substituents

  • Nitrothiophene : The 4-nitrothiophen-2-yl group in the target compound introduces conjugated π-electron systems and redox activity, differing from the 4-nitrophenyl group in , which lacks sulfur-mediated resonance stabilization.
  • Bioactivity : Nitrothiophene derivatives often exhibit enhanced antimicrobial and anticancer activity due to improved membrane penetration and DNA intercalation .

Thiazole Core Modifications

  • 2-Acetamide vs.
  • Substituent Position : 4-Substituted thiazoles (e.g., ) generally show higher metabolic stability than 5-substituted analogs due to reduced steric hindrance during cytochrome P450 oxidation .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 378.43 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing primarily on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to This compound have shown efficacy in reducing the mRNA expression of cytokines such as IL-1β and TNF-α in vitro. In vivo studies further support these findings by demonstrating reduced inflammation markers without significant hepatotoxicity .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. The presence of the thiazole and nitrothiophene moieties in this compound suggests enhanced activity against bacterial strains. Studies have shown that similar compounds exhibit broad-spectrum antibacterial effects, potentially through the inhibition of folate synthesis pathways in bacteria.

Anticancer Activity

Preliminary studies on structurally related compounds indicate potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways that promote tumor growth. Further research is needed to elucidate the exact mechanisms and efficacy of this compound against various cancer cell lines.

Research Findings and Case Studies

StudyFindings
In Vitro Cytokine Inhibition Study Demonstrated significant reduction in IL-6 and TNF-α levels in LPS-induced models .
Antimicrobial Efficacy Showed promising results against Gram-positive and Gram-negative bacteria .
Anticancer Screening Induced apoptosis in specific cancer cell lines; further studies required for detailed pathways .

The proposed mechanisms for the biological activities of This compound include:

  • Cytokine Modulation : Inhibition of key inflammatory cytokines.
  • Bacterial Folate Pathway Disruption : Similar to other sulfonamides, it may interfere with bacterial folate metabolism.
  • Apoptotic Pathways Activation : Induction of programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Microwave-assisted synthesis : Enhances reaction rates and yields compared to traditional heating, particularly for forming thiazole and nitrothiophene moieties .
  • Stepwise functionalization : Introducing the benzenesulfonyl group via nucleophilic substitution under controlled pH (e.g., 7–9) and temperature (60–80°C) .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures ≥95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

  • Answer : Use a combination of:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths/angles and intermolecular interactions .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and substituent connectivity .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (theoretical: ~463.5 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer : Prioritize:

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference inhibitors like sorafenib .
  • Enzyme inhibition studies : Screen against kinases (VEGFR-2) or cyclooxygenase isoforms (COX-1/COX-2) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s mechanism of action in VEGFR-2 inhibition?

  • Answer :

  • Kinase activity assays : Use recombinant VEGFR-2 with ATP-Glo™ to quantify inhibition kinetics .
  • Molecular dynamics simulations : Model ligand-receptor binding using AutoDock Vina; validate with mutagenesis (e.g., Lys868Ala in ATP-binding pocket) .
  • Western blotting : Assess downstream signaling (e.g., ERK1/2 phosphorylation) in treated vs. untreated cells .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Repeat experiments across multiple labs using identical compound batches (≥98% purity by HPLC) .
  • Meta-analysis : Compare structural analogs (e.g., SR 121566) to identify substituent-dependent trends .

Q. What computational strategies can predict binding affinities with COX/LOX enzymes?

  • Answer :

  • Docking studies : Use Schrödinger Suite or GOLD to simulate binding poses; prioritize hydrophobic interactions with Leu384 (COX-2) or Phe177 (15-LOX) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., nitro group) with IC₅₀ values from inhibition assays .

Q. How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Answer :

  • Substituent variation : Modify the nitrothiophene (e.g., replace NO₂ with CF₃) or benzenesulfonyl group (e.g., para- vs. meta-substitution) .
  • Bioisosteric replacement : Replace the thiazole ring with oxadiazole and test anti-inflammatory activity in murine models .
  • Example SAR Table :
Substituent on ThiazoleBiological Activity (IC₅₀, μM)Target
4-Nitrothiophen-2-yl0.12 (VEGFR-2)
4-Hydroxy-3-methoxyphenyl9.01 (COX-1/COX-2)

Q. What strategies improve synthetic yield and scalability?

  • Answer :

  • Solvent optimization : Replace DMF with ethanol/water mixtures to reduce toxicity and improve reaction homogeneity .
  • Catalyst screening : Test Pd/C or Ni nanoparticles for Suzuki-Miyaura coupling steps (yield improvement: ~20%) .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor sulfonylation progress in real time .

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